An In-depth Technical Guide to 8-Bromo-6-fluorochroman-4-one
An In-depth Technical Guide to 8-Bromo-6-fluorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-6-fluorochroman-4-one, with CAS number 1092350-87-2, is a halogenated heterocyclic compound belonging to the chroman-4-one class. The chroman-4-one scaffold is a significant structural motif found in a variety of biologically active compounds and natural products.[1] The strategic incorporation of bromine and fluorine atoms onto this framework is of considerable interest in medicinal chemistry. These halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2][3][4][5][6] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, characterization data, and potential applications of 8-Bromo-6-fluorochroman-4-one in the field of drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 8-Bromo-6-fluorochroman-4-one is presented in the table below. These values are calculated based on its chemical structure and serve as a useful reference for experimental design.
| Property | Value |
| CAS Number | 1092350-87-2 |
| Molecular Formula | C₉H₆BrFO₂ |
| Molecular Weight | 245.05 g/mol |
| IUPAC Name | 8-bromo-6-fluorochroman-4-one |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate |
Synthesis and Mechanism
Proposed Synthetic Pathway
A likely precursor for the synthesis of 8-Bromo-6-fluorochroman-4-one is 2-bromo-4-fluorophenol. The synthesis could proceed via a three-step process involving protection of the phenolic hydroxyl group, acylation, and subsequent intramolecular Friedel-Crafts cyclization.
Caption: Proposed synthesis workflow for 8-Bromo-6-fluorochroman-4-one.
Experimental Protocol
Step 1: Protection of 2-Bromo-4-fluorophenol
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To a solution of 2-bromo-4-fluorophenol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine).
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Cool the mixture in an ice bath.
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Slowly add a protecting group precursor, such as acetic anhydride, to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected phenol.
Causality: The protection of the phenolic hydroxyl group is crucial to prevent unwanted side reactions during the subsequent acylation step. The acetyl group is a common choice as it is stable under the acylation conditions and can be readily removed during the cyclization step.
Step 2: Acylation of the Protected Phenol
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Dissolve the protected phenol in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
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Cool the mixture to 0°C.
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Add acryloyl chloride dropwise to the reaction mixture.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Causality: The Friedel-Crafts acylation introduces the three-carbon chain necessary for the formation of the chromanone ring. The Lewis acid activates the acylating agent, facilitating the electrophilic aromatic substitution.
Step 3: Intramolecular Cyclization and Deprotection
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Heat the acylated intermediate in a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
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Maintain the temperature (typically 80-120°C) until the cyclization is complete (monitored by TLC or HPLC). The high temperature also facilitates the deprotection of the acetyl group.
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Cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
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Extract the product with a suitable organic solvent.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 8-Bromo-6-fluorochroman-4-one.
Causality: The strong acid protonates the carbonyl group of the ester and the double bond, promoting the intramolecular electrophilic attack of the aromatic ring to form the six-membered heterocyclic ring of the chroman-4-one core.
Spectroscopic Characterization
The structure of the synthesized 8-Bromo-6-fluorochroman-4-one can be confirmed by various spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as doublets or doublets of doublets in the downfield region (δ 7.0-8.0 ppm). The methylene protons of the chroman ring will appear as two triplets in the upfield region (δ 2.5-4.5 ppm). |
| ¹³C NMR | The carbonyl carbon will show a characteristic signal in the downfield region (δ ~190 ppm). Aromatic carbons will appear in the range of δ 110-160 ppm. The methylene carbons will be observed in the upfield region (δ 25-70 ppm). |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretching vibration will be observed around 1680-1700 cm⁻¹. C-Br and C-F stretching vibrations will be present in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio). |
Potential Applications in Drug Discovery
The 8-Bromo-6-fluorochroman-4-one scaffold is a promising starting point for the development of novel therapeutic agents due to the known biological activities of chroman-4-one derivatives and the advantageous properties imparted by the halogen substituents.
Role as a Versatile Building Block
This compound serves as a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 8-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This enables the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Sources
- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
